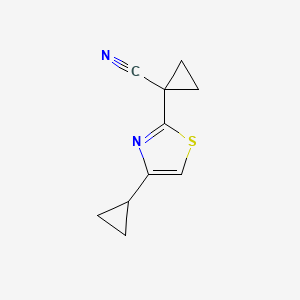

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile

Description

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a carbonitrile group and a thiazole heterocycle substituted with a cyclopropyl moiety at the 4-position. The compound’s structural complexity arises from the strained cyclopropane ring and the electron-withdrawing nitrile group, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

1-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H10N2S/c11-6-10(3-4-10)9-12-8(5-13-9)7-1-2-7/h5,7H,1-4H2 |

InChI Key |

HJXRATFSRIPFHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CSC(=N2)C3(CC3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 2-(4-cyclopropylthiazol-2-yl)acetonitrile with 1,2-dibromoethane. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired compound . The reaction conditions are mild, and the process involves the evolution of gas, indicating a chemical transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile has been studied for its various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Industrial Applications

The compound has potential applications in various industrial sectors:

- Pharmaceuticals : Due to its biological activities, particularly its antimicrobial and anticancer properties, it can be utilized in drug formulation processes.

- Agriculture : The compound's antimicrobial properties may also be harnessed in agricultural settings for developing new pesticides or fungicides.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising potential for further development into an antibiotic formulation.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis in these cells at concentrations ranging from 50 to 100 µM, suggesting its viability as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropyl and thiazole groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

1-(4-Bromophenyl)cyclopropane-1-carbonitrile (6y)

- Structure : Cyclopropane-carbonitrile core with a 4-bromophenyl substituent.

- Key Differences: Unlike the target compound, 6y lacks a thiazole ring and instead has a brominated aromatic group.

1-(3-Phenylpropyl)cyclopropane-1-carbonitrile (20)

- Structure : Cyclopropane-carbonitrile with a 3-phenylpropyl chain.

- Key Differences: The alkyl chain introduces flexibility and hydrophobicity, contrasting with the rigid thiazole-cyclopropyl motif in the target compound.

1,3-Thiazole-4-carbonitrile

- Structure : Thiazole ring with a nitrile group at the 4-position.

- However, the lack of a cyclopropyl substituent on the thiazole diminishes opportunities for π-stacking interactions compared to the target compound .

Physicochemical Properties

Notes:

- The target compound’s cyclopropane-thiazole architecture likely results in higher steric strain and lower thermal stability compared to purely aromatic nitriles.

- The nitrile group in all analogs contributes to strong dipole moments and hydrogen-bonding capabilities, influencing crystallinity .

Biological Activity

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile, a heterocyclic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies, drawing from various scientific sources.

- Chemical Formula : CHNS

- Molecular Weight : 190.26 g/mol

- CAS Number : 1433707-68-6

Structural Features

The compound features a cyclopropyl group attached to a thiazole ring and a carbonitrile functional group, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds that inhibit the Wee1 kinase have shown promise in enhancing the efficacy of chemotherapy by preventing cell cycle arrest in p53-deficient tumors .

Table 1: Summary of Antitumor Studies

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives often hinges on their structural characteristics. The presence of electron-withdrawing groups and specific substituents can enhance biological activity. For instance, modifications on the cyclopropyl moiety or variations in the thiazole ring can lead to significant changes in potency against cancer cells or pathogens .

Case Study 1: Antitumor Efficacy in Preclinical Models

A study evaluated the antitumor effects of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival .

Case Study 2: Inhibition of Protein Kinases

Research focusing on the inhibition of protein kinases such as CDK2 and Abl revealed that specific thiazole derivatives could selectively inhibit these kinases at micromolar concentrations. This suggests that structural modifications could enhance selectivity and potency against targeted kinases relevant in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.